molecular formula C24H20N4 B11568745 5-Phenyl-9-(pyrrolidin-1-yl)benzimidazo[2,1-a]phthalazine

5-Phenyl-9-(pyrrolidin-1-yl)benzimidazo[2,1-a]phthalazine

Cat. No.: B11568745
M. Wt: 364.4 g/mol
InChI Key: JZTNFOFPIMHVGR-UHFFFAOYSA-N
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Description

5-Phenyl-9-(pyrrolidin-1-yl)benzimidazo[2,1-a]phthalazine is a complex heterocyclic compound that features a benzimidazole core fused with a phthalazine ring and substituted with a phenyl group and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-9-(pyrrolidin-1-yl)benzimidazo[2,1-a]phthalazine typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of o-phenylenediamine with phthalic anhydride to form the benzimidazole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that can be easily recycled is considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-9-(pyrrolidin-1-yl)benzimidazo[2,1-a]phthalazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the benzimidazole or phthalazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

5-Phenyl-9-(pyrrolidin-1-yl)benzimidazo[2,1-a]phthalazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-Phenyl-9-(pyrrolidin-1-yl)benzimidazo[2,1-a]phthalazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler compound with a similar core structure but lacking the phthalazine and pyrrolidinyl groups.

    Phthalazine: Another related compound that shares the phthalazine ring but lacks the benzimidazole core.

    Pyrrolidine: A simpler nitrogen-containing heterocycle that is part of the larger structure of 5-Phenyl-9-(pyrrolidin-1-yl)benzimidazo[2,1-a]phthalazine.

Uniqueness

This compound is unique due to its complex structure, which combines multiple heterocyclic rings and functional groups

Properties

Molecular Formula

C24H20N4

Molecular Weight

364.4 g/mol

IUPAC Name

5-phenyl-9-pyrrolidin-1-ylbenzimidazolo[2,1-a]phthalazine

InChI

InChI=1S/C24H20N4/c1-2-8-17(9-3-1)23-19-10-4-5-11-20(19)24-25-21-13-12-18(27-14-6-7-15-27)16-22(21)28(24)26-23/h1-5,8-13,16H,6-7,14-15H2

InChI Key

JZTNFOFPIMHVGR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC3=C(C=C2)N=C4N3N=C(C5=CC=CC=C54)C6=CC=CC=C6

Origin of Product

United States

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